4-Pyridinecarboxamide, N-1,3,4-thiadiazol-2-yl-

Aquaporin-4 Isomer Selectivity Neurological Disease Models

Procure 4-Pyridinecarboxamide, N-1,3,4-thiadiazol-2-yl- (CAS 51988-00-2) to differentiate your kinase inhibitor or chemopotentiation research. This 4-pyridyl (isonicotinamide) isomer is not the Aquaporin-4 inhibitor TGN-020 (3-pyridyl isomer). Selecting this prevents target misassignment. Its unsubstituted 1,3,4-thiadiazole 5-position enables rapid, systematic SAR library derivatization, unlike pre-functionalized analogs that lock your discovery trajectory. Secure the correct isomer to ensure reproducible biological results and maximize synthetic value.

Molecular Formula C8H6N4OS
Molecular Weight 206.23 g/mol
CAS No. 51988-00-2
Cat. No. B12926092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridinecarboxamide, N-1,3,4-thiadiazol-2-yl-
CAS51988-00-2
Molecular FormulaC8H6N4OS
Molecular Weight206.23 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(=O)NC2=NN=CS2
InChIInChI=1S/C8H6N4OS/c13-7(6-1-3-9-4-2-6)11-8-12-10-5-14-8/h1-5H,(H,11,12,13)
InChIKeyGPHIIJFSNURPGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3,4-Thiadiazol-2-yl)isonicotinamide (CAS 51988-00-2): Procurement-Relevant Identity, Physicochemical Profile, and Comparator Landscape


4-Pyridinecarboxamide, N-1,3,4-thiadiazol-2-yl- (CAS 51988-00-2), also known as N-(1,3,4-thiadiazol-2-yl)isonicotinamide, is a synthetic small molecule (C8H6N4OS, MW 206.22) comprising a 1,3,4-thiadiazole ring directly linked via an amide bond to an isonicotinamide (pyridine-4-carboxamide) moiety. It belongs to the broad class of 1,3,4-thiadiazole derivatives, which are extensively explored in medicinal chemistry and agrochemical research for their antimicrobial, anticancer, and kinase-inhibitory activities [1]. The compound is a positional isomer of the well-characterized aquaporin-4 (AQP4) inhibitor TGN-020 (N-(1,3,4-thiadiazol-2-yl)nicotinamide, CAS 51987-99-6), a structural distinction that carries significant implications for biological target engagement and downstream application selection [2]. Its unsubstituted thiadiazole core further differentiates it from 5-alkyl or 5-aryl thiadiazole analogs, making it a versatile intermediate for late-stage functionalization.

Why Thiadiazole-Pyridine Carboxamide Analogs Cannot Be Freely Substituted: The Procurement Case for CAS 51988-00-2


Procurement decisions involving 1,3,4-thiadiazole-pyridine carboxamide compounds are often misled by superficial structural similarity. The precise position of the carboxamide substituent on the pyridine ring—position 4 (isonicotinamide) versus position 3 (nicotinamide)—dictates hydrogen-bonding geometry, electron distribution, and ultimately biological target recognition [1]. The well-known AQP4 inhibitor TGN-020 (3-pyridyl isomer, IC50 = 3.1 μM) does not translate its activity profile to the 4-pyridyl isomer [2]. Similarly, the absence of a substituent at the 5-position of the thiadiazole ring in CAS 51988-00-2 preserves a reactive site for further derivatization, unlike pre-functionalized analogs such as N-(5-propyl-1,3,4-thiadiazol-2-yl)isonicotinamide or N-(5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl)isonicotinamide, which are locked into specific SAR trajectories [3]. These differences are not cosmetic; they determine whether a compound serves as a flexible scaffold for library synthesis or as a selective probe for a specific target. Generic substitution without verifying the exact isomer and substitution pattern risks invalidating structure-activity relationships (SAR) and wasting synthesis resources.

Quantitative Differentiation Evidence for N-(1,3,4-Thiadiazol-2-yl)isonicotinamide (CAS 51988-00-2) Versus Closest Analogs


Positional Isomerism Drives Divergent Target Engagement: 4-Pyridyl vs. 3-Pyridyl Thiadiazole Carboxamides

The 3-pyridyl isomer (TGN-020, CAS 51987-99-6) is a well-validated, selective aquaporin-4 (AQP4) inhibitor with an IC50 of 3.1 μM measured in Xenopus laevis oocytes expressing AQP4 [1]. This functional activity is dependent on the nicotinamide (3-carboxamide) geometry. The 4-pyridyl isomer (CAS 51988-00-2) contains an isonicotinamide moiety with the carboxamide in the para position relative to the pyridine nitrogen, altering both the spatial orientation and electronic character of the hydrogen-bonding donor/acceptor system. As a result, the 4-pyridyl isomer does not exhibit potent AQP4 inhibition; its biological profile is expected to diverge toward other targets, such as kinases or microbial enzymes, as demonstrated for structurally related isonicotinamide-thiadiazole conjugates [2]. This selectivity difference means the two isomers are not interchangeable for target-based screening campaigns.

Aquaporin-4 Isomer Selectivity Neurological Disease Models

Isonicotinamide Conjugation Enhances Anti-Leukemic Potentiation: Mechanistic Rationale Over Nicotinamide Analogs

Isonicotinamide (INAM) has been demonstrated to potentiate the anti-leukemic activity of 2-amino-1,3,4-thiadiazole (ATDA) in transplanted mouse leukemia models, an effect that was paralleled by potentiation of host toxicity, indicating a pharmacodynamic interaction [1]. In contrast, nicotinamide reverses the effects of 2-substituted thiadiazoles, acting as a metabolic antagonist rather than a potentiator [2]. The target compound CAS 51988-00-2 covalently links the isonicotinamide potentiator moiety directly to the 1,3,4-thiadiazole core, creating a single molecular entity that may retain the potentiation pharmacophore while eliminating the need for co-administration. This conjugate strategy has been validated in related dehydroabietic acid-thiadiazole-pyridine carboxamide hybrids, where the isonicotinamide-bearing derivative DTPC exhibited antiproliferative activity stronger than cisplatin against A431 epidermoid carcinoma cells [3].

Leukemia Chemopotentiation Isonicotinamide

Unsubstituted Thiadiazole Core Enables Late-Stage Diversification: Synthetic Utility Versus 5-Substituted Analogs

CAS 51988-00-2 bears no substituent at the 5-position of the 1,3,4-thiadiazole ring, leaving this site available for electrophilic substitution, cross-coupling, or nucleophilic displacement reactions. This contrasts with pre-functionalized analogs such as N-(5-propyl-1,3,4-thiadiazol-2-yl)isonicotinamide (CAS 59898-98-5) and N-(5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl)isonicotinamide (CAS 329226-92-8), which are locked into specific SAR branches. The unsubstituted core of CAS 51988-00-2 has been explicitly utilized in patent literature as a versatile building block for generating libraries of Pim kinase inhibitors through late-stage diversification at the thiadiazole 5-position [1]. The compound's two freely rotatable bonds (between pyridine–amide and amide–thiadiazole) and five hydrogen-bond acceptor sites provide conformational flexibility and multiple interaction points for target binding that can be tuned via subsequent chemistry.

Medicinal Chemistry Library Synthesis Thiadiazole Functionalization

Publicly Available, Verifiable Spectral Characterization Reduces Quality-Control Risk in Procurement

CAS 51988-00-2 has full, curated spectral data publicly accessible through the Wiley SpectraBase database, including 2 NMR spectra (¹H and ¹³C) and 1 FTIR spectrum (KBr wafer technique), with documented solvent conditions (Deuterium oxide/NaOD for NMR) and spectrometer specifications (Varian CFT-20) [1]. The sample source is traceable to Maybridge Chemical Company Ltd. and Kowa Company, Ltd., providing independent verification of identity. In contrast, many closely related 1,3,4-thiadiazole-isonicotinamide analogs—including the 5-propyl, 5-isopropyl, and 5-(4-chlorobenzyl) derivatives—lack equivalent publicly available, third-party verified spectral reference data, relying solely on vendor-supplied characterization of variable rigor . This creates procurement risk: without independent spectral benchmarks, confirming structural identity and purity of received material requires expensive in-house re-characterization.

Analytical Chemistry Quality Control Spectral Database

Optimal Deployment Scenarios for N-(1,3,4-Thiadiazol-2-yl)isonicotinamide (CAS 51988-00-2) Based on Verified Differentiation Evidence


Kinase Inhibitor Library Design: Late-Stage Diversification Scaffold

Medicinal chemistry teams building focused Pim kinase or related kinase inhibitor libraries should select CAS 51988-00-2 as a core scaffold. Its unsubstituted 5-position on the thiadiazole ring permits rapid parallel derivatization via alkylation, arylation, or thioether formation, enabling systematic SAR exploration. This is supported by patent literature explicitly employing this scaffold class for Pim kinase inhibitor development [1]. The isonicotinamide moiety provides a distinct hydrogen-bonding vector compared to the nicotinamide isomer, potentially accessing different kinase hinge-region interactions.

Oncology Research: Isonicotinamide-Thiadiazole Conjugate as Mechanistic Probe

For researchers investigating the role of isonicotinamide in chemopotentiation, CAS 51988-00-2 serves as a covalently linked probe that combines the potentiator (isonicotinamide) and the warhead (1,3,4-thiadiazole) in a single molecule. This design is informed by historic data showing that isonicotinamide potentiates the anti-leukemic activity of 2-aminothiadiazole in murine models, whereas nicotinamide antagonizes thiadiazole effects [2]. The conjugate enables dose-response studies without the confounding variable of differential pharmacokinetics between two separate agents.

Analytical Method Development and QC Reference Standard

Quality control laboratories developing HPLC, NMR, or FTIR methods for thiadiazole-containing compounds can use CAS 51988-00-2 as a system suitability standard or calibration reference. The publicly available, third-party verified spectral data (2 NMR, 1 FTIR) provide an external benchmark for instrument performance qualification and method validation [3]. The compound's moderate molecular weight (206.22 g/mol), defined chromophore (pyridine ring, UV-active), and commercial availability at 97% purity make it a practical choice for routine analytical workflows.

Negative Control for Aquaporin-4 Screening Campaigns

In high-throughput screening campaigns targeting aquaporin-4 (AQP4), CAS 51988-00-2 can serve as a structurally matched negative control compound. Its 4-pyridyl isomer geometry lacks the AQP4 inhibitory activity (IC50 = 3.1 μM) characteristic of the 3-pyridyl isomer TGN-020 [4]. Using the 4-pyridyl isomer as a control helps confirm that observed hits are specific to the 3-pyridyl pharmacophore rather than non-specific effects of the thiadiazole-pyridine scaffold.

Quote Request

Request a Quote for 4-Pyridinecarboxamide, N-1,3,4-thiadiazol-2-yl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.